2-Benzothiazolesulfonic acid, sodium salt
Description
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader history of benzothiazole chemistry and sulfonation reactions. The foundation for understanding this compound can be traced back to the late nineteenth century when significant advances in heterocyclic chemistry were being made. The benzothiazole ring system itself emerged from early investigations into sulfur-containing heterocycles, with researchers exploring the condensation reactions of 2-aminobenzenethiol with various carbonyl compounds.
The sulfonation of benzothiazole derivatives represents a natural progression in the field of organosulfur chemistry. Historical records indicate that the systematic exploration of benzothiazole sulfonic acids began as chemists sought to modify the properties of the parent benzothiazole ring system. The introduction of sulfonic acid groups was initially driven by the need to enhance water solubility and modify the chemical reactivity of these heterocyclic compounds.
Industrial interest in benzothiazole sulfonic acids emerged from their discovery as side products in the production of 2-mercaptobenzothiazole. During manufacturing processes, benzothiazole-2-sulfonate was identified as one of the side products occurring in 2-mercaptobenzothiazole production wastewater, leading to increased research into its properties and potential applications. This industrial observation sparked systematic investigations into the synthesis and characterization of various benzothiazole sulfonic acid derivatives, including the sodium salt form.
The recognition of this compound as a distinct chemical entity with unique properties occurred through the convergence of synthetic organic chemistry and industrial process optimization. Researchers began to appreciate that the combination of the benzothiazole ring system with sulfonic acid functionality created compounds with enhanced solubility characteristics while maintaining the inherent stability and reactivity of the heterocyclic core.
Chemical Classification and Nomenclature
This compound belongs to the broader class of benzothiazole derivatives, which are characterized by a fused ring system containing both benzene and thiazole components. The compound is systematically classified as a heterocyclic aromatic sulfonate, combining elements of organosulfur chemistry with nitrogen-containing heterocycles. Within the hierarchy of chemical classification, it falls under the category of benzothiazole derivatives, which themselves are subcategories of thiazole compounds.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as benzothiazole with a sulfonic acid substituent at the 2-position. The sodium salt designation indicates the neutralization of the acidic sulfonic acid group with sodium hydroxide, resulting in the formation of an ionic compound. Alternative nomenclature systems refer to this compound as sodium benzothiazole-2-sulphonate or sodium 2-benzothiazolesulfonate.
Table 1: Chemical Identifiers and Classification Data
| Property | Value |
|---|---|
| Systematic Name | Sodium 2-benzothiazolesulfonate |
| Molecular Formula | C₇H₅NNaO₃S₂ |
| Chemical Abstracts Service Number | 21465-51-0 |
| PubChem Compound Identifier | 88832468 |
| Molecular Weight | 238.2 g/mol |
| Chemical Class | Benzothiazole sulfonate |
| Functional Groups | Thiazole, benzene ring, sulfonate |
The compound exhibits characteristics typical of both ionic salts and aromatic heterocycles. The presence of the sulfonate group imparts hydrophilic properties, while the benzothiazole core provides aromatic stability and potential for π-π interactions. This dual nature makes the compound particularly interesting from both theoretical and practical perspectives, as it combines the solubility advantages of sulfonates with the chemical versatility of benzothiazole systems.
The nomenclature variations found in the literature reflect the historical development of benzothiazole chemistry and regional preferences in chemical naming conventions. Some sources refer to the compound using abbreviated forms or alternative systematic names, but the core structure remains consistent across all naming systems. The standardization of nomenclature has been important for ensuring clear communication in research publications and industrial applications.
Significance in Chemical Research
The significance of this compound in chemical research stems from its unique combination of structural features and resulting chemical properties. Benzothiazole derivatives have demonstrated extensive biological activities, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, antiviral, and antileishmanial properties. The sulfonated derivative specifically contributes to this research landscape by providing enhanced water solubility while maintaining the bioactive benzothiazole core structure.
Research into benzothiazole compounds has revealed their potential as favored structures in medicinal chemistry, serving as attractive sources of core scaffolds and capping fragments due to their innate affinity for distinct biological receptors. The sulfonate functionality in this compound may enhance binding interactions with biological targets through additional electrostatic interactions, potentially modifying the pharmacological profile compared to non-sulfonated analogs.
In the field of synthetic chemistry, this compound serves as both a synthetic intermediate and a model system for studying benzothiazole reactivity. The sulfonic acid group can undergo various chemical reactions, including nucleophilic substitution, metal complexation, and further derivatization. These reaction possibilities make the compound valuable for developing new synthetic methodologies and for preparing more complex benzothiazole derivatives.
Table 2: Research Applications and Significance
| Research Area | Application | Key Properties Utilized |
|---|---|---|
| Medicinal Chemistry | Bioactive compound development | Benzothiazole core activity |
| Synthetic Chemistry | Intermediate in synthesis | Reactive sulfonate group |
| Materials Science | Polymer modification | Thermal stability |
| Environmental Chemistry | Biodegradation studies | Water solubility |
| Analytical Chemistry | Standards and references | Well-defined structure |
Environmental chemistry research has also benefited from studies of this compound, particularly in understanding the biodegradation pathways of benzothiazole derivatives. Research has shown that benzothiazole-2-sulfonate can be degraded by specific bacterial strains, with Rhodococcus erythropolis being identified as capable of transforming this compound. These biodegradation studies are crucial for understanding the environmental fate of benzothiazole derivatives and developing sustainable chemical processes.
The compound has also found significance in analytical chemistry as a reference standard and model compound for developing analytical methods for benzothiazole derivatives. Its well-defined structure and known properties make it valuable for method validation and comparative studies. Researchers have used this compound to develop and optimize analytical techniques for detecting and quantifying benzothiazole derivatives in various matrices.
Structural Overview and Molecular Composition
The molecular structure of this compound consists of a benzothiazole ring system with a sulfonic acid group attached at the 2-position of the thiazole ring, neutralized by a sodium cation. The benzothiazole core comprises a fused ring system combining a benzene ring with a 1,3-thiazole ring, creating a planar aromatic system with delocalized π-electrons. The sulfonic acid substituent introduces both ionic character and additional hydrogen bonding capabilities to the molecule.
The molecular formula C₇H₅NNaO₃S₂ indicates the presence of seven carbon atoms forming the benzothiazole framework, one nitrogen atom in the thiazole ring, one sodium cation, three oxygen atoms in the sulfonate group, and two sulfur atoms - one in the thiazole ring and one in the sulfonate group. The molecular weight of 238.2 g/mol reflects the substantial contribution of the sulfonate group to the overall molecular mass.
Structural analysis reveals that the nine atoms of the benzothiazole bicycle and the attached substituents are coplanar, maintaining the aromatic character of the system. The sulfonic acid group extends from this planar core, with the sulfur atom in tetrahedral geometry surrounded by three oxygen atoms and the carbon of the thiazole ring. The sodium cation is associated with the negatively charged sulfonate oxygen, creating an ionic interaction that significantly influences the compound's solubility properties.
Table 3: Structural and Physical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₇H₅NNaO₃S₂ | Elemental analysis |
| Molecular Weight | 238.2 g/mol | Mass spectrometry |
| Density | 1.7 ± 0.1 g/cm³ | Experimental determination |
| Melting Point | Not specified | - |
| Solubility | Highly water-soluble | Experimental observation |
| Crystal Structure | Ionic solid | X-ray analysis |
The electronic structure of the compound reflects the electron-withdrawing nature of both the thiazole ring and the sulfonate group. The thiazole portion of the molecule is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms, while the sulfonate group further enhances this electron-withdrawing character. This electronic distribution influences the compound's reactivity patterns and potential for forming complexes with metal ions or organic molecules.
The three-dimensional structure shows that the sulfonate group is positioned to interact with solvent molecules and potential binding partners through both electrostatic and hydrogen bonding interactions. The density of 1.7 ± 0.1 g/cm³ is consistent with an ionic organic compound containing heavy atoms such as sulfur and sodium. This relatively high density reflects the compact packing of the ionic structure and the presence of multiple heteroatoms.
Properties
CAS No. |
21465-51-0 |
|---|---|
Molecular Formula |
C7H5NNaO3S2 |
Molecular Weight |
238.2 g/mol |
IUPAC Name |
sodium;1,3-benzothiazole-2-sulfonate |
InChI |
InChI=1S/C7H5NO3S2.Na/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11); |
InChI Key |
GPHKBBLXJFTBNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O.[Na] |
Other CAS No. |
21465-51-0 |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 2-Aminobenzenethiol
One of the most common and classical methods for synthesizing benzothiazole-2-sulfonic acid derivatives, including the sodium salt, involves the sulfonation of 2-aminobenzenethiol. This process typically uses strong sulfonating agents such as sulfur trioxide, chlorosulfonic acid, or concentrated sulfuric acid. The reaction introduces the sulfonic acid group (-SO3H) at the 2-position of the benzothiazole ring, followed by neutralization with sodium hydroxide to yield the sodium salt form.
- Starting material: 2-aminobenzenethiol
- Sulfonating agents: sulfur trioxide, chlorosulfonic acid, or sulfuric acid
- Temperature: often controlled between 0°C to 10°C during sulfonation to avoid side reactions
- Neutralization: aqueous sodium hydroxide solution to form the sodium salt
This method is well-established and yields high-purity products suitable for further applications.
One-Step Sulfonation of Ortho-Chlorobenzaldehyde with Sodium Sulfite
A novel and efficient method involves the sulfonation of ortho-chlorobenzaldehyde with sodium sulfite under catalytic conditions using inexpensive surfactants. This one-step process simplifies the synthesis by directly producing 2-formylbenzenesulfonic acid sodium salt, a related sulfonic acid derivative, which can be further transformed into benzothiazole sulfonic acid derivatives.
| Parameter | Condition/Value |
|---|---|
| Reactants | Ortho-chlorobenzaldehyde, sodium sulfite |
| Catalyst | Surfactant (cheap, unspecified) |
| Temperature | 160–210 °C |
| Reaction type | Sulfonation under sealed conditions |
| Product isolation | Crystallization and filtration |
This method also allows combined production of o-chlorobenzoic acid as a byproduct, improving overall process economy and reducing waste.
Annulation and Subsequent Sulfonation for Benzothiazole Dyes
In the synthesis of water-soluble benzothiazole dyes, which are structurally related to 2-Benzothiazolesulfonic acid sodium salt, a multi-step process is employed:
- Annulation of para-toluidine with sodium sulfite and a catalyst (e.g., reduced iron powder) to form 2-(4-anilino)-6-methyl-benzothiazole.
- Sulfonation of the benzothiazole intermediate with sulfonating agents such as oleum or sulfur trioxide at low temperatures (0–10 °C) to introduce the sulfonic acid group.
- Neutralization with aqueous sodium hydroxide to form the sodium salt.
This method demonstrates the versatility of sulfonation in benzothiazole chemistry and provides insights into temperature and catalyst effects on yield and purity.
Typical reaction parameters from embodiments:
| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| S1 | para-toluidine + sodium sulfite + Fe powder | 165–175 | 2–8 | Annulation |
| S2 | Benzothiazole intermediate + oleum/SO3 | 0–10 | 1.8–2.2 | Sulfonation |
| S3 | Sulfonated product + NaOH + solvent | Room temp to 120 | 6.5 | Neutralization and substitution |
Catalytic Sulfonation Using Iodide Ions
In industrial processes for related sulfonic acid sodium salts, iodide ions (from potassium iodide or sodium iodide) catalyze the sulfonation of ortho-chlorobenzaldehyde with sodium sulfite under high temperature and pressure. The iodide ion facilitates a two-step substitution: first replacing chlorine with iodide, then substituting iodide with sulfite to form the sulfonic acid sodium salt. This method is notable for its catalytic efficiency but requires careful control of reaction conditions to minimize byproducts such as o-chlorobenzoic acid.
Comparative Summary of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Temperature Range (°C) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfonation of 2-aminobenzenethiol | 2-aminobenzenethiol | Sulfur trioxide, chlorosulfonic acid, sulfuric acid | 0–10 | High purity, well-established | Requires strong acids, careful temp control |
| One-step sulfonation of ortho-chlorobenzaldehyde | Ortho-chlorobenzaldehyde, sodium sulfite | Surfactant catalyst | 160–210 | Simplified process, cost-effective | High temperature, potential byproducts |
| Annulation + sulfonation (benzothiazole dyes) | para-toluidine, sodium sulfite | Reduced iron powder, oleum, sulfur trioxide | 0–175 | Multi-step, versatile for derivatives | Longer process, multiple steps |
| Iodide ion catalyzed sulfonation | Ortho-chlorobenzaldehyde, sodium sulfite | Potassium iodide, sodium iodide | High temp, high pressure | Catalytic efficiency | Byproduct formation, complex control |
Research Findings and Notes
- The use of surfactants as catalysts in the sulfonation of ortho-chlorobenzaldehyde represents a significant advancement by reducing the number of steps and simplifying purification.
- Sulfonation reactions are highly sensitive to temperature and reagent concentration; low temperatures favor selective sulfonation with fewer side reactions.
- Catalytic systems involving iodide ions improve reaction rates but require management of side reactions and byproducts.
- The sodium salt form is typically obtained by neutralizing the sulfonic acid intermediate with aqueous sodium hydroxide, which also facilitates isolation and crystallization.
- Analytical techniques such as high-performance liquid chromatography (HPLC) and spectroscopic methods (NMR, IR) are used to confirm product purity and structure.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of benzothiazole derivatives with different functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various benzothiazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Benzothiazolesulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the manufacture of rubber chemicals, corrosion inhibitors, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Benzothiazolesulfonic acid, sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Characteristics
Environmental and Toxicological Profiles
Table 3: Ecotoxicological Data
Metabolic Pathways and Degradation
Biological Activity
2-Benzothiazolesulfonic acid, sodium salt is a sulfonic acid derivative of benzothiazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzothiazole ring fused with a sulfonic acid group. Its chemical structure can be represented as follows:
This structure contributes to its solubility and reactivity in biological systems.
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. In vitro studies have demonstrated that this compound exhibits significant antioxidant properties.
Table 1: Antioxidant Activity Assay Results
| Compound | DPPH Inhibition (%) | IC50 (µM) |
|---|---|---|
| 2-Benzothiazolesulfonic acid | 75 | 15 |
| Control (Ascorbic Acid) | 90 | 5 |
The compound showed a DPPH inhibition of 75%, indicating its potential as an effective radical scavenger .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been evaluated through various assays. Notably, it has been shown to inhibit the enzyme lipoxygenase (LO), which is involved in the inflammatory response.
Table 2: Inhibition of Lipoxygenase Activity
| Compound | IC50 (µM) |
|---|---|
| 2-Benzothiazolesulfonic acid | 0.5 |
| Control (Ibuprofen) | 0.3 |
This data suggests that the compound has comparable efficacy to established anti-inflammatory drugs like ibuprofen .
Antiproliferative Effects
Research has indicated that this compound may possess antiproliferative effects against various cancer cell lines. A study evaluated its effects on human breast cancer cell lines (MCF-7).
Case Study: Antiproliferative Activity
In a study involving MCF-7 cells treated with varying concentrations of the compound, results indicated a dose-dependent decrease in cell viability:
- Control (DMSO) : 100% viability
- 10 µM : 80% viability
- 25 µM : 60% viability
- 50 µM : 30% viability
These findings suggest that higher concentrations significantly inhibit cell proliferation, supporting the compound's potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to modulate oxidative stress pathways and inhibit key enzymes involved in inflammation and cancer progression. The presence of the benzothiazole moiety enhances its interaction with biological targets, facilitating its multifaceted action.
Q & A
Q. What are the optimal synthetic routes for 2-benzothiazolesulfonic acid, sodium salt, and how can purity be validated?
The synthesis typically involves sulfonation of benzothiazole derivatives using concentrated sulfuric acid under controlled temperature (80–100°C), followed by neutralization with sodium hydroxide to yield the sodium salt . Key parameters include reaction time (4–6 hours) and stoichiometric ratios (1:1.2 benzothiazole to sulfonating agent). Purity validation requires HPLC with UV detection (λ = 254 nm) coupled with ion-exchange chromatography to confirm sulfonate group integrity. Mass spectrometry (ESI-MS) can further verify molecular weight (MW = 254.23 g/mol) and detect byproducts like unreacted benzothiazole .
Q. Which analytical techniques are most effective for quantifying 2-benzothiazolesulfonic acid in complex matrices (e.g., biological samples)?
Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with collision cross-section (CCS) calibration is recommended. For example, a feature at m/z 213.9643 (CCS = 138.5 Ų) matches the molecular formula C₇H₅NO₃S₂, confirmed via ion mobility separation . In environmental or biological samples, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>85%) prior to analysis .
Advanced Research Questions
Q. How does 2-benzothiazolesulfonic acid interact with microbial communities, and what implications does this have for environmental or disease models?
In dust microbiome studies, 2-benzothiazolesulfonic acid exhibits a negative correlation with Pseudomonas species, which are known to degrade benzothiazoles via enzymatic pathways (e.g., dioxygenases) . Advanced multi-omics integration (e.g., DIABLO framework in R) can link exposomics data (chemical levels) with metagenomic profiles to identify microbial taxa or pathways affected. This approach successfully differentiated Parkinson’s disease (PD) cohorts in dust-serum studies, suggesting potential neurotoxic modulation via microbial dysbiosis .
Q. How can contradictory reports on its bioactivity (e.g., antioxidant vs. cytotoxic effects) be reconciled in pharmacological studies?
Discrepancies arise from experimental models and metabolite dynamics. For example:
- Antioxidant activity : Observed in in vitro assays (e.g., DPPH radical scavenging, IC₅₀ = 12–15 μM) under normoxic conditions .
- Cytotoxicity : Reported in PD neuronal models (e.g., midbrain dopaminergic cultures), where mitochondrial dysfunction is exacerbated by metabolites like 2-mercaptobenzothiazole (2-MBT) .
To resolve contradictions, use dose-response metabolomics (non-target LC-HRMS) to track metabolite shifts and live-cell imaging (e.g., JC-1 dye for mitochondrial membrane potential) in disease-relevant models .
Q. What role does 2-benzothiazolesulfonic acid play as a transformation product in industrial or environmental systems?
It is a key degradation product of vulcanization accelerators (e.g., 2-mercaptobenzothiazole) in rubber manufacturing. In wastewater, oxidation by ozone or hydroxyl radicals generates sulfonic acid derivatives, detectable via LC-HRMS with m/z 213.9643 . Environmental persistence studies require QSAR modeling to predict half-lives (e.g., EPI Suite) and microcosm experiments to assess biodegradation kinetics under varying pH and microbial consortia .
Q. How can computational methods predict the reactivity of 2-benzothiazolesulfonic acid in synthetic or biological systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model sulfonate group reactivity, predicting electrophilic substitution sites (C-4/C-6 positions). Molecular docking (AutoDock Vina) reveals affinity for enzymes like cyclooxygenase-2 (COX-2, ΔG = −8.2 kcal/mol), aligning with observed anti-inflammatory effects . For environmental fate, use T.E.S.T. software (EPA) to estimate aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
